N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H18Cl2N2OS. This compound features a thiazole ring, which is known for its diverse biological activities, and a cyclohexanecarboxamide moiety, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorobenzyl chloride with thiourea under basic conditions to form 2,4-dichlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.
Coupling with Cyclohexanecarboxylic Acid: The thiazole derivative is then coupled with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBYICRMODEOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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